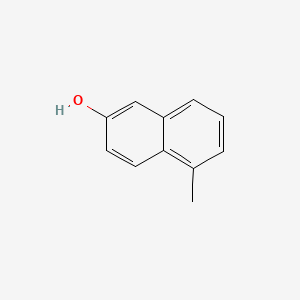

5-Methylnaphthalen-2-ol

Description

Contextual Significance of Methylated Naphthols

Methylated naphthols, a class of compounds that includes 5-Methylnaphthalen-2-ol, hold considerable significance in various areas of chemical science. These compounds are often utilized as crucial intermediates in organic synthesis. For instance, 2-methyl-1-naphthol (B1210624) is a key precursor in the production of Vitamin K3 (Menadione), an important anti-hemorrhaging agent. google.com

The synthesis of methylated naphthols can be achieved through methods such as the Friedel-Crafts alkylation of naphthols with agents like methyl chloride or through the methylation of α-naphthol using methanol (B129727) over an alumina (B75360) catalyst. google.com The ability to introduce methyl and hydroxyl groups onto the naphthalene (B1677914) core allows for the creation of a diverse range of molecules with specific electronic and steric properties.

Derivatives of naphthols are a subject of significant interest due to their wide spectrum of biological activities. mdpi.com Research has shown that various naphthol derivatives possess antibacterial, antiviral, anti-inflammatory, and antioxidant properties. mdpi.comontosight.ai They are also investigated for their potential in catalytic asymmetric synthesis, where they can act as ligands. iucr.org The structural backbone of these compounds makes them valuable building blocks for developing more complex molecules, including pharmaceuticals, agrochemicals, and dyes. mdpi.comontosight.ai

Research Landscape of this compound

The research landscape for this compound specifically is more focused than that of the broader methylated naphthol class. It is available from chemical suppliers as a research chemical, indicating its use in laboratory and experimental settings. bldpharm.combiosynth.com

Detailed physicochemical properties have been compiled for this compound, which are essential for its application in research and synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 66256-29-9 | bldpharm.combiosynth.com |

| Molecular Formula | C11H10O | bldpharm.comuni.lubiosynth.com |

| Molecular Weight | 158.20 g/mol | bldpharm.combiosynth.com |

| IUPAC Name | This compound | uni.lu |

| Melting Point | 100 °C | biosynth.com |

| SMILES | CC1=C2C=CC(=CC2=CC=C1)O | bldpharm.comuni.lu |

| InChIKey | VVTMLJYBQHRIPC-UHFFFAOYSA-N | uni.lu |

Further computational data provides insight into the compound's behavior in various chemical environments.

Table 2: Predicted Data for this compound

| Predicted Property | Value | Source |

|---|---|---|

| XlogP | 3.5 | uni.lu |

| Collision Cross Section (CCS) [M+H]+ | 129.8 Ų | uni.lu |

| Collision Cross Section (CCS) [M+Na]+ | 139.3 Ų | uni.lu |

| Collision Cross Section (CCS) [M-H]- | 133.7 Ų | uni.lu |

While extensive studies on the specific biological activities of this compound are not widely published, the general interest in naphthol derivatives suggests its potential as a scaffold or intermediate in the synthesis of novel compounds. mdpi.comiucr.org The broader family of naphthol derivatives is known to be used in creating complex heterocyclic compounds with potential bioactivity, such as 1,3-oxazines. mdpi.comnaturalspublishing.com The availability of this compound for research purposes facilitates its exploration as a building block in synthetic chemistry. biosynth.com

Structure

3D Structure

Properties

IUPAC Name |

5-methylnaphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-8-3-2-4-9-7-10(12)5-6-11(8)9/h2-7,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTMLJYBQHRIPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597373 | |

| Record name | 5-Methylnaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66256-29-9 | |

| Record name | 5-Methylnaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylnaphthalen-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methylnaphthalen 2 Ol and Analogues

Established Synthetic Routes to Naphthol Derivatives

The synthesis of naphthol derivatives, which serve as the foundational structures for compounds like 5-Methylnaphthalen-2-ol, is a well-explored area of organic chemistry. The electron-rich aromatic system of naphthols allows for diverse functionalization through various reaction pathways. nih.gov

Multicomponent Reaction Strategies for Naphthol Functionalization

Multicomponent reactions (MCRs) have become a cornerstone for the efficient synthesis of complex molecules from simple precursors in a single step, aligning with the principles of atom economy and green chemistry. mdpi.comfrontiersin.org These one-pot reactions avoid the isolation of intermediates, thereby saving time, energy, and raw materials. researchgate.netarkat-usa.org The functionalization of naphthols, particularly 2-naphthol (B1666908), is frequently achieved using MCRs to produce a wide array of derivatives, such as amidoalkyl and aminoalkyl naphthols. mdpi.comresearchgate.net

A prominent example is the Betti reaction, a one-pot condensation involving a naphthol, an aldehyde, and an amine to form 1-aminoalkyl-2-naphthol derivatives. sci-hub.seresearchgate.net Similarly, the reaction of 2-naphthol, various aldehydes, and amides or urea (B33335) can produce 1-amidoalkyl-2-naphthols. mdpi.com These amidoalkyl naphthols are significant as they can be converted into the biologically active 1-aminoalkyl-2-naphthol compounds through amide hydrolysis. asianpubs.orgarabjchem.org A variety of catalysts, including Lewis and Brønsted acids, have been employed to facilitate these transformations. asianpubs.org

Research has demonstrated the utility of these MCRs under various conditions. For instance, a three-component reaction of 2-naphthol, aldehydes, and an amine catalyzed by methanesulphonic acid using a "Grindstone Chemistry" method can produce 1-aminoalkyl-2-naphthols in excellent yields. ijcmas.com This solvent-free approach is energy-efficient and offers operational simplicity. ijcmas.com Another study reported the synthesis of 1-(aryl(phenylamino)methyl)naphthalen-2-ol derivatives through the multicomponent condensation of aromatic aldehydes, 2-naphthol, and aniline (B41778) using ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst. naturalspublishing.com

The versatility of MCRs allows for the creation of extensive libraries of functionalized naphthols, which are valuable precursors for more complex molecules. nih.govresearchgate.net

Catalytic Approaches in Methylated Naphthol Synthesis

The introduction of a methyl group onto the naphthol framework requires specific catalytic methods. These can be broadly categorized into organocatalysis, biocatalysis, and transition metal catalysis.

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions, offering a more environmentally benign alternative to metal-based catalysts. rsc.orgfrontiersin.org In the context of naphthol synthesis, various organocatalysts have proven effective. Chiral Brønsted bases, often derived from amines, can facilitate asymmetric transformations through complex hydrogen-bonding networks. frontiersin.org Imidazole has been used as an organocatalyst in the multicomponent reaction of malononitrile, an aldehyde, and a naphthol to create highly functionalized chromenes. rsc.org Other organocatalysts used in the synthesis of amidoalkyl naphthols include p-toluenesulfonic acid (p-TSA), sulfamic acid, and acidic ionic liquids. mdpi.comresearchgate.netarabjchem.orgsharif.edu Tannic acid, a naturally occurring polyphenol, has been reported as a cheap and biodegradable Lewis acid catalyst for the one-pot synthesis of aminoalkyl and amidoalkyl naphthols. orientjchem.org

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild conditions. frontiersin.orgnih.gov This approach is a cornerstone of green chemistry. nih.gov The synthesis of naphthols has been achieved using biocatalytic methods. For example, an extracellular fungal aromatic peroxygenase was engineered through directed evolution to selectively hydroxylate naphthalene (B1677914) to 1-naphthol (B170400) with high regioselectivity (97%) and a total turnover number of 50,000, powered only by catalytic amounts of H₂O₂. nih.gov Whole-cell biocatalysis using E. coli expressing specific oxygenases has also been employed for the production of 1-naphthol from naphthalene in biphasic systems. nih.gov Furthermore, lipases, such as porcine pancreatic lipase (B570770) (PPL), have been successfully used as catalysts for the one-pot synthesis of thiazole-based Betti bases from 2-naphthol, aldehydes, and 2-aminothiazole. researchgate.net

The table below summarizes the use of various organocatalysts in the synthesis of amidoalkyl naphthols.

| Catalyst | Catalyst Loading (mol%) | Conditions | Time | Yield (%) | Reference |

| Phenylboronic acid | 15 | Solvent-free, 120 °C | 1–7 h | 60–92 | mdpi.com |

| Adipic acid | 10 | Solvent-free, 120 °C | Not specified | Not specified | mdpi.com |

| 2,6-Pyridinedicarboxylic acid | 10 | Not specified, 70 °C | Minutes | 92–95 | mdpi.com |

| Ascorbic acid | 8.5 | Solvent-free | 4–12 min | 75–96 | mdpi.com |

| Tannic acid | 0.03 mmol | Oil bath | Not specified | 92.1 | orientjchem.org |

Transition metal catalysts are powerful tools for forging new bonds and constructing complex molecular architectures. snnu.edu.cn Several methods for synthesizing methylated naphthols rely on transition metals. A patented process describes the methylation of α-naphthol using methanol (B129727) over an alumina (B75360) catalyst at high temperatures (320-380 °C) and pressures (300-500 psig) to selectively produce 2-methyl-1-naphthol (B1210624). google.com Another approach involves the vapor-phase methylation and dehydrogenation of 1-tetralone (B52770) over a modified iron oxide catalyst to yield 2-methyl-1-naphthol. researchgate.net

More advanced strategies involve C-H activation. Rhodium(III) complexes, for example, can catalyze the C-H activation of sulfoxonium ylides and their subsequent annulation with alkynes to efficiently synthesize 3,4-substituted 1-naphthols under redox-neutral conditions. snnu.edu.cn This method demonstrates a broad substrate scope and high functional group tolerance. snnu.edu.cn Palladium-catalyzed reactions, such as the Suzuki cross-coupling, are also employed in the synthesis of substituted naphthol derivatives. utep.edu

The table below details reaction conditions for the synthesis of 2-methyl-1-naphthol using different catalytic systems.

| Starting Material | Catalyst | Reagents | Conditions | Yield (%) | Reference |

| 1-Naphthol | Al₂O₃ | Methanol | 340-355 °C | 32.3-40.7 | google.com |

| 1-Naphthol | Ferric oxide | Methanol | 400 °C, 3h | 57.6 | google.com |

| 4-Halo-1-naphthol | Palladium on carbon | Formaldehyde, secondary amine, then H₂ | Room temp. to 100 °C | Not specified | google.com |

| 1-Tetralone | Modified iron oxide | Methanol | Vapor-phase | 90-97 (selectivity) | researchgate.net |

Organocatalysis and Biocatalysis

Green Chemistry Protocols for Naphthol Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. ijcmas.com Key strategies in the synthesis of naphthol analogues include the use of solvent-free conditions and alternative energy sources like microwave irradiation. ijcmas.comajgreenchem.com

Microwave-assisted synthesis has emerged as a valuable technique in green chemistry, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. asianpubs.orgarabjchem.org The synthesis of 1-amidoalkyl-2-naphthols has been effectively achieved using this technology.

One protocol describes a solvent-free, one-pot condensation of 2-naphthol, an aromatic aldehyde, and an amide in the presence of anhydrous zinc chloride under microwave irradiation, affording excellent yields in 10-15 minutes. asianpubs.org Another green method employs Amberlite IR-120, a solid acid resin, as a recyclable catalyst for the synthesis of 1-amidoalkyl-2-naphthols under solvent-free microwave conditions, with reactions completing in just 3-6 minutes. arabjchem.org The use of P₂O₅/SiO₂ as a catalyst under microwave irradiation also provides a convenient and efficient route to these compounds. iau.ir These methods highlight the advantages of combining solvent-free conditions with microwave heating to create efficient and environmentally benign synthetic pathways. arabjchem.orgiau.ir

The following table presents data from a microwave-assisted synthesis of amidoalkyl naphthols.

| Catalyst | Conditions | Time (min) | Yield (%) | Reference |

| Anhydrous Zinc Chloride (20 mol%) | Solvent-free, 480 W | 10-15 | up to 94 | asianpubs.org |

| Amberlite IR-120 | Solvent-free | 3-6 | 85-94 | arabjchem.org |

| P₂O₅/SiO₂ | Solvent-free | Not specified | High | iau.ir |

| Tannic acid | Microwave irradiation | Not specified | 89 | orientjchem.org |

Solvent-Free Reaction Conditions

The synthesis of naphthol derivatives under solvent-free conditions represents a significant advancement in green chemistry, offering benefits such as reduced waste, lower costs, and simplified operational procedures. These reactions, often conducted by heating a mixture of reactants with a catalyst, are particularly prevalent in multicomponent reactions (MCRs) for producing complex molecules like Betti bases and their derivatives.

Several studies have demonstrated the efficacy of solvent-free approaches for synthesizing aminoalkyl and amidoalkyl naphthols. One-pot condensation of 2-naphthol, various aldehydes, and amines or amides is a common strategy. nih.govresearchgate.net For instance, the Betti reaction, a Mannich-type condensation, can be performed under neat (solvent-free) conditions at elevated temperatures to produce a variety of aminonaphthols. researchgate.net In one method, 1,3-oxazine derivatives were synthesized from Betti bases and aldehydes under solvent-free conditions at 60°C in 25–40 minutes. rsc.org Another approach utilized N,N-dimethylethanolamine (DMEA) as a highly efficient organocatalyst for the three-component synthesis of arylaminonaphthols at 50°C, achieving good yields in relatively short reaction times. researchgate.net

Catalysts play a crucial role in these solvent-free reactions. While some reactions proceed without a catalyst, many employ acid or metal catalysts to improve efficiency. rsc.orgtandfonline.com For example, p-Toluenesulfonic acid (p-TSA) has been used to catalyze the reaction of aminonaphthols with aromatic aldehydes at 100°C under solvent-free conditions. rsc.org Zirconium-based nanocomposites have also been shown to be effective catalysts for the multicomponent condensation of 2-naphthol, aldehydes, and 2-aminobenzothiazole (B30445) in the absence of a solvent. rsc.org The use of "grindstone chemistry," a mechanochemical approach, has also been reported for the synthesis of 1-aminoalkyl-2-naphthols, further highlighting the versatility of solvent-free methods. ijcmas.com

| Product Type | Reactants | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| trans-3-(5-methylisoxazol-3-yl)-3,4-dihydro-2H-naphtho[2,3-e] rsc.orgCurrent time information in Bangalore, IN.oxazine derivatives | 1-(aryl(5-methyl-isoxazol-3-ylamino)methyl)naphthalen-2-ols, Aromatic Aldehydes | p-TSA | 100 °C, 30-40 min | 75-98% | rsc.org |

| 1,3-disubstituted-2,3-dihydro-1H-naphth[1,2-e] rsc.orgCurrent time information in Bangalore, IN.-oxazines | Betti base, Aromatic/Heteroaromatic Aldehydes | None | 60 °C, 25-40 min | 85-96% | rsc.org |

| Arylaminonaphthols | 2-Naphthol, Aldehydes, Arylamines | DMEA (7.5 mol%) | 50 °C | Good to Excellent | researchgate.net |

| 1-(((5-methyl-1,3,4-thiadiazol-2-yl)amino)(aryl)methyl)naphthalen-2-ol | 2-Naphthol, Aromatic Aldehydes, 5-methyl-1,3,4-thiadiazol-2-amine | [Et3NH][HSO4] | Solvent-free | High | nih.gov |

Ionic Liquid-Mediated Approaches

Ionic liquids (ILs) have emerged as versatile and environmentally benign media for chemical synthesis, often serving as both solvents and catalysts. ijcce.ac.irscispace.com Their unique properties, including low volatility, thermal stability, and tunable acidity, make them highly effective for the synthesis of naphthol derivatives. scispace.comcore.ac.uk

Brønsted acidic ionic liquids are particularly useful as recyclable, homogeneous catalysts for preparing amidoalkyl and aminoalkyl naphthols. researchgate.net For example, 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) {[Dsim]HSO4} has been employed as a catalyst for the one-pot multicomponent condensation of β-naphthol with arylaldehydes and amides under solvent-free conditions, affording high yields in short reaction times. researchgate.net Similarly, triethylammonium (B8662869) hydrogen sulfate ([Et3NH][HSO4]) has been used as a green and reusable catalyst for the synthesis of various functionalized aminoalkyl and amidoalkyl naphthols. nih.govscielo.org.za

Some ILs can function as both the reaction medium and the catalyst. The ionic liquid {[(secondary butyl) methyl] imidazolium bromide} {[sec-bmim]⁺ Br⁻} facilitates the one-pot, three-component synthesis of 1-aminoalkyl-2-naphthol derivatives from β-naphthol, aldehydes, and amines at room temperature (25°C). ijcce.ac.irscispace.com This protocol is noted for its excellent yields, mild reaction conditions, and simple work-up procedure. ijcce.ac.irscispace.com Multi-SO3H functionalized ionic liquids have also been used effectively under solvent-free conditions to catalyze the synthesis of 1-(benzothiazolylamino)methyl-2-naphthol derivatives, with the catalyst being recyclable and reusable. sharif.edu

| Ionic Liquid | Role | Reaction | Conditions | Key Advantages | Reference |

|---|---|---|---|---|---|

| {[(sec-bmim)]⁺ Br⁻} | Catalyst & Solvent | One-pot synthesis of 1-aminoalkyl-2-naphthol derivatives | 25 °C | Mild conditions, excellent yields, recyclable catalyst | ijcce.ac.irscispace.com |

| [Et3NH][HSO4] | Catalyst | Synthesis of functionalized aminoalkyl and amidoalkyl naphthols | Solvent-free, 80 °C | Green, reusable catalyst, high atom economy, high yields | nih.govscielo.org.za |

| [Dsim]HSO4 | Catalyst | One-pot synthesis of 1-amidoalkyl-2-naphthols | Solvent-free, mild conditions | Green, recyclable, homogeneous catalyst, short reaction times | researchgate.net |

| Multi-SO3H functionalized IL | Catalyst | Synthesis of 1-(benzothiazolylamino)methyl-2-naphthols | Solvent-free, 100 °C | Good yields, short reaction times, reusable catalyst | sharif.edu |

Regioselective Synthesis of this compound and its Isomers

Achieving regioselectivity—the ability to control where functional groups are placed on a molecule—is a cornerstone of modern organic synthesis. numberanalytics.com For substituted naphthols like this compound, regioselective methods are essential for producing the desired isomer exclusively, which is critical for applications in materials science and drug discovery.

A key challenge is the precise construction of the substituted naphthalene core. One established platform of synthetic methodologies allows access to a variety of polysubstituted 2-methyl-1,4-naphthoquinone derivatives, which often involves the synthesis of specific methylnaphthol isomers as key intermediates. researchgate.net This "naphthol route" can start from readily available materials like α-tetralones or propiophenones. researchgate.net

For example, a xanthate-mediated free-radical addition/cyclization sequence has been successfully employed for the construction of 6-substituted 2-methylnaphthols. researchgate.net This procedure, based on Zard's radical chemistry, involves the treatment of bromopropiophenones with potassium ethyl xanthate to form radical precursors. researchgate.net The subsequent radical cyclization builds the naphthalene ring system with specific control over the substituent positions.

Another powerful strategy for regioselective synthesis is the Diels-Alder reaction. This cycloaddition reaction can be used to construct the bicyclic naphthol skeleton from various dienes and specifically substituted 2-bromo-1,4-benzoquinones, allowing for predictable placement of methyl and other groups on the aromatic ring. researchgate.net The choice of starting materials in these routes is crucial for dictating the final substitution pattern of the naphthol product.

Advanced Approaches for Naphthol Core Functionalization

Beyond constructing the naphthol skeleton, advanced methods for its direct functionalization are of great interest. C–H bond functionalization has emerged as a powerful tool for modifying the naphthol core with high atom economy, allowing for the introduction of new groups without pre-functionalized starting materials. rsc.org

Various transition-metal catalysts have been developed to achieve regio-divergent functionalization of the naphthol ring. Gold catalysts, for instance, can direct the alkylation of naphthols with α-aryl-α-diazoesters to different positions depending on the choice of ligand. rsc.org Using a JohnPhos ligand promotes functionalization at the para-position, while an NHC-gold complex directs the reaction to the ortho-position, providing a versatile method for accessing different isomers with yields ranging from 52-95%. rsc.org

Other metals are also effective for naphthol functionalization:

Palladium: Widely used for C–H functionalization, typically at the ortho-positions of the hydroxyl group. jmchemsci.com

Copper: Copper-catalyzed reactions between naphthols and diazo compounds can occur under very mild conditions. rsc.org

Iron: An iron-catalyzed ortho-alkylation of 1-naphthol with α-aryl-α-diazoesters has been reported, using a porphyrin ligand to enhance regioselectivity. rsc.org

Besides C-H alkylation, other advanced transformations have been developed. A nickel-catalyzed intermolecular allylic dearomatization of β-naphthols with allylic alcohols provides β-naphthalenone products bearing a quaternary carbon center. researchgate.net Furthermore, rhodium(III)-catalysis enables a [4+2]-annulation of sulfoxonium ylides and 1,3-diynes to produce aryl/alkynyl substituted 1-naphthol derivatives with excellent regioselectivity. researchgate.net These advanced catalytic systems provide powerful and selective tools for elaborating the naphthol core, enabling the synthesis of complex and diverse molecular architectures.

| Catalyst System | Transformation | Position of Functionalization | Key Features | Reference |

|---|---|---|---|---|

| Au-catalyst / JohnPhos ligand | Alkylation with diazoesters | para-C-H | Regio-divergent control based on ligand | rsc.org |

| Au-catalyst / NHC-gold complex | Alkylation with diazoesters | ortho-C-H | Regio-divergent control based on ligand | rsc.org |

| Cu-catalyst | Alkylation with diazoesters | ortho-C-H | Very mild reaction conditions | rsc.org |

| Fe-catalyst / Porphyrin ligand | Alkylation with diazoesters | ortho-C-H (on 1-naphthol) | Enhanced regioselectivity | rsc.org |

| Ni(cod)2 / DPEphos | Allylic dearomatization | - | Forms β-naphthalenones with a quaternary carbon | researchgate.net |

| Rh(III)-catalyst | [4+2]-Annulation | - | Synthesizes aryl/alkynyl substituted 1-naphthols | researchgate.net |

Spectroscopic Characterization Techniques for 5 Methylnaphthalen 2 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons within a molecule. For 5-methylnaphthalen-2-ol derivatives, the aromatic protons typically appear as multiplets in the downfield region of the spectrum, while the methyl protons resonate as a singlet in the upfield region. The hydroxyl proton often presents as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

For instance, in a derivative where a substituent is attached to the naphthalene (B1677914) ring, the coupling patterns and chemical shifts of the aromatic protons can help determine the substitution pattern. rsc.org

¹H NMR Data for a Representative this compound Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic-H | 7.69 – 7.60 | m | |

| Aromatic-H | 7.54 | d | 1.8 |

| Aromatic-H | 7.40 | dd | 8.8, 2.1 |

| Aromatic-H | 7.13 | d | 2.3 |

| Aromatic-H | 7.08 | dd | 8.6, 2.2 |

| Aromatic-H | 6.97 – 6.90 | m | |

| Aromatic-H | 6.77 – 6.69 | m | |

| OH | 5.10 | s | |

| CH2 | 3.71 | t | 6.0 |

| CH2 | 2.89 | t | 6.4 |

Note: This table presents representative data for a derivative of this compound and not the parent compound itself. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectrum of a this compound derivative will show distinct signals for each unique carbon atom. The chemical shifts of the aromatic carbons are typically found in the range of 100-150 ppm. The carbon bearing the hydroxyl group appears at a lower field compared to the other aromatic carbons due to the deshielding effect of the oxygen atom. The methyl carbon signal is observed at a much higher field.

¹³C NMR Data for a Representative this compound Derivative

| Carbon Type | Chemical Shift (ppm) |

|---|---|

| Aromatic C-O | 152.77 |

| Aromatic C | 144.65 |

| Aromatic C | 143.98 |

| Aromatic C | 131.70 |

| Aromatic C | 129.86 |

| Aromatic C | 129.32 |

| Aromatic C | 129.00 |

| Aromatic C | 127.40 |

| Aromatic C | 126.41 |

| Aromatic C | 125.79 |

| Aromatic C | 124.52 |

| Aromatic C | 121.64 |

| Aromatic C-H | 118.26 |

| Aromatic C-H | 117.96 |

| Aromatic C-H | 115.60 |

| Aromatic C-H | 109.52 |

| CH2 | 51.06 |

| CH2 | 27.75 |

Note: This table presents representative data for a derivative of this compound and not the parent compound itself. rsc.org

Proton Nuclear Magnetic Resonance (¹H NMR)

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mt.com For this compound derivatives, IR spectroscopy is particularly useful for identifying the characteristic stretching vibration of the hydroxyl (O-H) group, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration is also observable. Aromatic C-H stretching vibrations are usually seen above 3000 cm⁻¹, while C=C stretching vibrations of the naphthalene ring appear in the 1400-1600 cm⁻¹ region.

Raman spectroscopy, on the other hand, is sensitive to non-polar bonds and can provide information about the carbon backbone and aromatic ring vibrations. mt.comlibretexts.org The symmetric vibrations of the naphthalene ring system are often strong in the Raman spectrum.

Characteristic IR Absorption Bands for a this compound Derivative

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch | ~3400 (broad) |

| Aromatic C-H stretch | ~3050 |

| Aliphatic C-H stretch | ~2920 |

| C=C stretch (aromatic) | ~1600, 1500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Naphthalene and its derivatives are known to exhibit characteristic absorption bands in the UV region. For this compound derivatives, the spectrum typically shows multiple absorption bands corresponding to π-π* electronic transitions within the naphthalene ring system. nih.gov The position and intensity of these bands can be influenced by the nature and position of substituents on the ring. The solvent can also cause a shift in the absorption maxima. nih.gov

UV-Vis Absorption Data for a Naphthalen-2-ol Derivative in Different Solvents

| Solvent | λmax (nm) |

|---|---|

| DMSO | 350-450, 500-570 |

Note: This data is for a derivative and illustrates the general spectral regions and solvent effects. nih.gov

Mass Spectrometry

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (158.2 g/mol ). biosynth.comuni.lu Fragmentation patterns can also provide structural information. For instance, the loss of a methyl group or a hydroxyl group could lead to the formation of characteristic fragment ions. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. rsc.org

Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 159.08045 |

| [M+Na]⁺ | 181.06239 |

Note: These are predicted values. uni.lu

X-ray Crystallography

For crystalline derivatives of this compound, single-crystal X-ray crystallography provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. nih.govnih.govdntb.gov.ua This information is invaluable for understanding the solid-state structure and packing of these molecules. For example, studies on related naphthalen-2-ol derivatives have detailed their crystal systems, space groups, and the nature of intra- and intermolecular hydrogen bonds. nih.govnih.govdntb.gov.ua

Crystallographic Data for a Naphthalen-2-ol Derivative

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 13.675 (3) |

| b (Å) | 9.6518 (19) |

| c (Å) | 16.505 (3) |

| β (°) | 102.84 (3) |

| V (ų) | 2123.9 (7) |

Note: This data is for a related naphthalen-2-ol derivative and serves as an example of the type of information obtained from X-ray crystallography. nih.gov

Computational and Theoretical Studies on 5 Methylnaphthalen 2 Ol

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. rsc.org By modeling the electron density, DFT can accurately predict a wide range of properties, from molecular geometry to reactivity. For derivatives of naphthalen-2-ol, DFT calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance of accuracy and computational cost. researchgate.netresearchgate.net

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and reactivity. scilit.comresearchgate.net The HOMO acts as an electron donor, while the LUMO is the electron acceptor. mdpi.com The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. rsc.orgmalayajournal.org In many naphthalen-2-ol derivatives, the HOMO is localized on the electron-rich naphthalene (B1677914) ring, while the LUMO's position can be influenced by substituent groups. researchgate.netbeilstein-journals.org A small energy gap can confirm that charge transfer occurs within the molecule. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.45 |

| ELUMO | -1.79 |

| Energy Gap (ΔE) | 3.66 |

Data based on 1-[(E)-{[4-(Morpholin-4-Yl)Phenyl]Imino}Methyl]Naphthalen-2-Ol, calculated at the B3LYP/6-311++G(d,p) level. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to identify the reactive sites on a molecule. researchgate.net It illustrates the charge distribution, revealing regions prone to electrophilic or nucleophilic attack. malayajournal.orgresearchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and attract nucleophiles. researchgate.net For a molecule like 5-Methylnaphthalen-2-ol, the MEP map would be expected to show a negative potential around the oxygen atom of the hydroxyl group, indicating a site for electrophilic interaction and hydrogen bonding. researchgate.netresearchgate.net

Global reactivity descriptors are calculated from HOMO and LUMO energies to quantify a molecule's reactivity trends. orientjchem.orgresearchgate.net These quantum chemical parameters include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (µ), global hardness (η), global softness (S), and the electrophilicity index (ω). mdpi.commalayajournal.org Hardness (η) measures resistance to change in electron distribution, while the electrophilicity index (ω) quantifies the energy stabilization when the system acquires additional electronic charge. mdpi.commalayajournal.org These descriptors are highly successful in predicting the global reactivity of molecules. orientjchem.org

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.2695 |

| Electron Affinity (A) | 2.5094 |

| Hardness (η) | 1.8800 |

| Chemical Potential (µ) | -4.3894 |

| Electrophilicity Index (ω) | 2.5620 |

Data based on 2-hydroxy-5-(phenyldiazenyl) benzaldehyde (B42025) oxime, a related phenolic compound. malayajournal.org

Molecular Electrostatic Potential (MEP) Mapping

Theoretical Spectroscopy (e.g., Calculated NMR, UV-Vis Spectra)

Computational methods can accurately predict various types of molecular spectra. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net Comparing these calculated values with experimental data helps confirm the molecular structure. researchgate.net

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate UV-Vis absorption spectra. researchgate.netbeilstein-journals.org This analysis provides insights into the electronic transitions within the molecule, such as π→π* and n→π* transitions. researchgate.net For naphthalen-2-ol derivatives, the calculated spectra often show good agreement with experimental results, validating both the computational method and the synthesized structure. researchgate.net

Mechanistic Elucidation of Reactions involving this compound

DFT is a powerful tool for investigating reaction mechanisms at the molecular level. By calculating the potential energy surface, researchers can identify transition states, intermediates, and the activation energies required for a reaction to proceed. For example, a theoretical study on the atmospheric oxidation of 2-methylnaphthalene (B46627) initiated by OH radicals used quantum chemistry to map out the reaction pathways. rsc.org The study identified the primary addition sites of the OH radical and followed the subsequent reactions with O₂, revealing that the fate of the molecule depends heavily on the initial point of attack. rsc.org Such studies are crucial for understanding the transformation and degradation of aromatic compounds in various environments.

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. researchgate.net The NLO response of a molecule is governed by its hyperpolarizability. Computational chemistry, specifically DFT, can predict the NLO properties of a molecule by calculating its electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.net Molecules with large hyperpolarizability values, often featuring donor-acceptor groups that facilitate intramolecular charge transfer, are promising candidates for NLO materials. scilit.com Studies on naphthalen-2-ol derivatives have shown that they can possess significant NLO properties, with calculated hyperpolarizability values many times greater than that of standard materials like urea (B33335). researchgate.netacs.org

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 5.13 Debye |

| Mean Polarizability (α) | -46.18 x 10-24 esu |

| First Hyperpolarizability (β) | 16.59 x 10-30 esu |

Data based on 1-[(E)-{[4-(Morpholin-4-Yl)Phenyl]Imino}Methyl]Naphthalen-2-Ol, calculated at the B3LYP/6-311++G(d,p) level. researchgate.net

Chemical Reactivity and Derivatization of 5 Methylnaphthalen 2 Ol

C-H Functionalization of the Naphthalene (B1677914) Ring System

Ortho-Selective and Regioselective Functionalization

The directing influence of the hydroxyl group plays a pivotal role in the regioselectivity of C-H functionalization reactions. In naphthol systems, the ortho position (C1) is typically activated for electrophilic substitution. While specific studies on the ortho-selective functionalization of 5-methylnaphthalen-2-ol are not extensively detailed in the provided results, general principles of naphthol chemistry suggest that reactions like formylation (e.g., Vilsmeier-Haack reaction) or coupling with diazonium salts would likely occur at the C1 position. beilstein-journals.org

Organometallic-promoted reactions offer a powerful tool for achieving high regioselectivity. For instance, iridium complexes have been used to activate the A-ring of β-estradiol, a molecule with a related phenol (B47542) substructure, to achieve exclusive ortho-functionalization. figshare.com A similar strategy could potentially be applied to this compound to control the position of new substituents. The steric bulk and electronic effects of the methyl group at the 5-position would also influence the regiochemical outcome of such reactions. evitachem.com

Reactions of the Hydroxyl Group

The phenolic hydroxyl group is a primary site for derivatization, readily undergoing reactions such as etherification and esterification.

Etherification: The hydroxyl group can be converted to an ether, most commonly through the Williamson ether synthesis. masterorganicchemistry.com This reaction involves deprotonation of the naphthol to form a nucleophilic naphthoxide, which then displaces a halide from an alkyl halide. For example, reacting this compound with an alkyl halide like methyl iodide in the presence of a base (e.g., potassium hydroxide) would yield the corresponding methyl ether. youtube.com This transformation is valuable for altering the compound's solubility and electronic properties, and for protecting the hydroxyl group during subsequent reactions. masterorganicchemistry.comgoogle.com

Esterification: Esters of this compound can be prepared by reacting it with carboxylic acids or their derivatives (e.g., acyl chlorides or anhydrides). A versatile method involves the use of trifluoroacetic anhydride (B1165640) (TFAA) to activate a fatty acid, which then readily reacts with the naphthol to form the corresponding ester. cdnsciencepub.com This method is efficient for creating a variety of aryl esters.

| Reaction Type | Reagents | Product Type |

| Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., KOH) | Alkyl ether (e.g., 2-methoxy-5-methylnaphthalene) |

| Esterification | Carboxylic acid, Activating agent (e.g., TFAA) | Aryl ester |

Functionalization at the Methyl Group

The methyl group on the naphthalene ring can also be a site for chemical modification, primarily through oxidation reactions. The oxidation of methyl-substituted naphthalenes can lead to the formation of carboxylic acids or aldehydes. researchgate.net For instance, the microbial oxidation of dimethylnaphthalenes has been shown to convert a methyl group into a carboxylic acid. vulcanchem.com Similarly, chemical oxidation of 2-methylnaphthalene (B46627) with ozone can yield 2-naphthaldehyde (B31174) and 2-naphthoic acid, among other products. researchgate.net Applying such oxidative conditions to this compound could potentially yield 2-hydroxy-5-naphthaldehyde or 2-hydroxy-5-naphthoic acid, valuable intermediates for further synthesis.

Schiff Base Formation and Coordination Chemistry

This compound can serve as a precursor for the synthesis of Schiff bases, which are compounds containing an imine or azomethine group (–C=N–). These are typically formed through the condensation of a primary amine with an aldehyde. ekb.egmdpi.com To utilize this compound, it must first be converted into an aldehyde, for example, 1-formyl-5-methylnaphthalen-2-ol (2-hydroxy-5-methyl-1-naphthaldehyde), through a formylation reaction. This aldehyde can then be condensed with various primary amines to yield the corresponding Schiff bases. mdpi.com

Synthesis and Characterization of Metal Complexes

Schiff bases are excellent ligands for coordinating with metal ions, forming stable metal complexes. ekb.egtsijournals.com The nitrogen atom of the imine group and the oxygen atom of the hydroxyl group can act as donor atoms, chelating to a central metal ion. ekb.egresearchgate.net A variety of transition metal ions, including Cu(II), Ni(II), Co(II), and Pd(II), have been shown to form complexes with Schiff bases derived from substituted naphthols. ekb.egresearchgate.netbohrium.com These complexes often exhibit interesting geometries, such as square planar or octahedral, and can possess unique spectroscopic and electronic properties. tsijournals.combohrium.com The synthesis typically involves reacting the Schiff base ligand with a metal salt in a suitable solvent. researchgate.net

| Ligand Precursor | Metal Ion Examples | Complex Geometry Examples |

| Schiff base of 2-hydroxy-5-methyl-1-naphthaldehyde | Cu(II), Ni(II), Co(II), Pd(II) | Square-planar, Octahedral |

Annulation and Ring-Forming Reactions

This compound can participate in annulation reactions, where a new ring is fused onto the existing naphthalene scaffold. These reactions are fundamental for building complex polycyclic systems.

One notable example is the silver-catalyzed [3+2] annulation reaction between this compound and a bicyclobutane derivative. sciengine.com In a specific instance, reacting this compound with 1,2,2-triphenylbicyclo[1.1.0]butane in the presence of silver tetrafluoroborate (B81430) (AgBF₄) as a catalyst in dichloromethane (B109758) at room temperature afforded the annulated product in a 70% yield. sciengine.com This reaction proceeds through a formal [2π+2σ] cycloaddition, demonstrating the utility of the naphthol as a π-system component in constructing new carbocyclic frameworks. sciengine.com

Furthermore, reactions like the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation, are classic methods for forming six-membered rings. wikipedia.org While a direct example with this compound was not found, its derivatives could potentially serve as nucleophiles in Michael additions, initiating a cascade towards fused ring systems.

Applications of 5 Methylnaphthalen 2 Ol in Materials Science and Industrial Chemistry

Precursor in Polymer Chemistry and Advanced Materials

The phenolic nature of 5-Methylnaphthalen-2-ol makes it a valuable monomer in the synthesis of advanced polymers, particularly those requiring high thermal stability and specific mechanical properties.

Development of Naphthoxazine-based Materials

This compound serves as a key precursor in the creation of naphthoxazine monomers, which are then polymerized to form high-performance polynaphthoxazine resins. These materials are a subset of polybenzoxazines, a class of phenolic resins known for their superior properties compared to traditional phenolic resins. iucr.org

The synthesis of a naphthoxazine monomer from this compound typically follows a Mannich-type condensation reaction. This involves reacting the naphthol with an appropriate primary amine and formaldehyde. iucr.orgacs.org The resulting heterocyclic naphthoxazine ring can then undergo a thermally induced ring-opening polymerization. This process does not release any volatile byproducts, leading to the formation of a highly cross-linked polymer network with near-zero volumetric shrinkage.

Polymers derived from naphthoxazines exhibit a range of desirable characteristics, making them suitable for advanced applications in electronics, aerospace, and automotive industries. researchgate.net

Key Properties of Polynaphthoxazine Resins:

High Thermal Stability: The rigid naphthalene (B1677914) structure incorporated into the polymer backbone contributes to excellent resistance to thermal degradation. researchgate.net

Low Water Absorption: The polymer's structure results in lower moisture uptake compared to many other thermosets.

Excellent Mechanical Properties: These resins are known for their high strength and stiffness.

Good Dielectric Properties: Their low dielectric constant and loss tangent make them suitable for microelectronic packaging and circuit boards.

Role in Synthetic Dye Chemistry

The electron-rich naphthalene ring system of this compound makes it an excellent coupling component for the synthesis of azo dyes. Azo dyes represent the largest class of synthetic colorants used across various industries, including textiles, printing, and paper manufacturing. cuhk.edu.hknih.gov

Synthesis of Azo Dyes

The synthesis of an azo dye using this compound is a two-step process involving diazotization followed by an azo coupling reaction. nih.gov

Diazotization: An aromatic primary amine (the diazo component) is treated with a solution of sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures (typically 0–5 °C). This reaction converts the primary amine into a highly reactive diazonium salt. nih.govunb.ca

Azo Coupling: The diazonium salt solution is then slowly added to an alkaline solution of this compound (the coupling component). cuhk.edu.hkchemguide.co.uk The diazonium ion acts as an electrophile and attacks the activated naphthalene ring, typically at the position adjacent to the hydroxyl group, to form the characteristic and chromophoric azo bond (-N=N-). nih.gov

The resulting azo compound's color is determined by the extended conjugated system of electrons spanning the aromatic rings and the azo bridge. chemguide.co.uk By varying the structure of the diazo component, a wide spectrum of colors can be achieved.

| Reaction Stage | Reactants | General Product Structure |

| Diazotization | Aromatic Primary Amine (Ar-NH₂) + Sodium Nitrite (NaNO₂) + Acid (e.g., HCl) | Aromatic Diazonium Salt (Ar-N₂⁺Cl⁻) |

| Azo Coupling | Aromatic Diazonium Salt + this compound | Azo Dye |

Intermediate in Specialty Chemical Production

Beyond polymers and dyes, this compound is a valuable intermediate in the synthesis of various specialty organic chemicals. Its functional groups allow it to participate in a wide array of chemical reactions to build more complex molecules.

The compound can undergo reactions such as:

Oxidation: The naphthalene ring system can be oxidized to form methyl-naphthoquinones, which are structurally related to Vitamin K and can be precursors for other complex molecules. ajrconline.org

Electrophilic Substitution: The aromatic rings can be functionalized through reactions like halogenation, nitration, or sulfonation to introduce new reactive sites.

Mannich Reactions: As seen in naphthoxazine synthesis, it can also react with amines and aldehydes to form Mannich bases, which are important intermediates for pharmaceuticals and other biologically active compounds. google.com

These transformations make this compound a key starting material for producing ligands for catalysis, organic electronic materials, and other high-value chemical products.

Other Industrial Utility

The primary industrial utility of this compound is as a precursor and intermediate, as detailed in the sections above. Its use as a building block is foundational to its role in various industrial supply chains. thegoodscentscompany.com For instance, crude naphthalene, from which naphthols and their methylated derivatives are ultimately derived, is a major commodity chemical produced from coal tar or petroleum refining. wikipedia.org The functionalization of this basic naphthalene structure into compounds like this compound is a critical step in converting a bulk chemical into a specialty chemical with targeted applications in high-performance materials and colorants.

Environmental Research on Naphthol Compounds

Analytical Methodologies for Detection in Environmental Matrices

Accurate detection and quantification of naphthol compounds in complex environmental samples like water, soil, and air are essential for monitoring and remediation efforts. researchgate.net Gas chromatography and high-performance liquid chromatography are primary instrumental methods employed for this purpose. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds in environmental samples. oieau.fr The method involves separating compounds in a gas chromatograph before they are ionized and detected by a mass spectrometer, which provides detailed structural information, allowing for confident identification. annualreviews.org For compounds like 5-Methylnaphthalen-2-ol, a derivatization step may be employed to increase volatility and improve chromatographic performance.

Environmental analysis using GC-MS often requires a sample preparation step, such as solid-phase extraction (SPE), to concentrate the analytes from a large volume of water and remove interfering matrix components. oieau.frnih.gov For instance, the United States Geological Survey (USGS) has developed methods for analyzing wastewater compounds where samples are passed through an SPE cartridge, and the captured compounds are then eluted with a solvent, concentrated, and analyzed by GC-MS. nih.gov Comprehensive two-dimensional gas chromatography (GC×GC) offers even greater separation power for analyzing complex mixtures of volatile organic compounds in the atmosphere. lboro.ac.uk

Table 1: Exemplary GC-MS Parameters for Environmental Analysis

| Parameter | Description | Common Setting | Reference |

|---|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary-column GC with Mass Spectrometric detection | nih.gov |

| Sample Prep | Solid-Phase Extraction (SPE) | Used to concentrate analytes from aqueous matrices | oieau.frnih.gov |

| Injection | Split/Splitless Injection | Splitless mode is common for trace analysis | lboro.ac.uk |

| Column | Fused Silica (B1680970) Capillary Column | Various stationary phases depending on analyte polarity | annualreviews.org |

| Detection | Mass Spectrometry (MS) | Electron Ionization (EI) mode, scanning a mass range (e.g., m/z 35-300) | lboro.ac.uk |

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for the analysis of polar, non-volatile, or thermally sensitive compounds like naphthols without the need for derivatization. researchgate.net The method separates compounds based on their interactions with a stationary phase packed in a column as a pressurized liquid mobile phase passes through.

In environmental applications, HPLC is frequently coupled with detectors like a Diode Array Detector (DAD) or a Fluorescence Detector (FLD) to achieve high sensitivity and selectivity. researchgate.net A study developed a direct HPLC-FLD/DAD method to quantify industrial pollutants, including naphthalene (B1677914), in aqueous samples to monitor biodegradation processes. researchgate.net This approach is advantageous as it can sometimes allow for direct measurement with minimal sample preparation, reducing analysis time and cost. researchgate.net For complex mixtures, such as those found in oil sands wastewater, HPLC has been proven to be a simpler and faster alternative to other methods like Fourier-transform infrared (FTIR) spectroscopy for quantifying compounds like naphthenic acids. researchgate.net

Table 2: HPLC Method for Aromatic Pollutant Analysis

| Parameter | Description | Example Condition | Reference |

|---|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | Reverse-phase chromatography | researchgate.net |

| Detectors | Fluorescence (FLD), Diode Array (DAD) | FLD for enhanced sensitivity for fluorescent compounds like naphthols | researchgate.net |

| Mobile Phase | Gradient elution | Methanol (B129727)/Water or Acetonitrile/Water mixtures | researchgate.net |

| Sample Prep | Direct injection or filtration | Aqueous samples can often be directly injected after filtering | researchgate.net |

| Quantification | External standard calibration | Calibration curves are generated using standard solutions of known concentrations | researchgate.net |

Mechanistic Studies on Environmental Degradation Pathways

Once released into the environment, naphthol compounds are subject to various degradation processes that transform them into other chemical species. The primary pathways for this environmental breakdown are photodegradation, driven by sunlight, and biodegradation, mediated by microorganisms.

Photodegradation Phenomena

Photodegradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. The stability of naphthols in aqueous systems is known to be affected by irradiation. nih.gov The process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which involves photosensitizing species like hydroxyl radicals (•OH). mdpi.com

Studies on 1-naphthol (B170400) and 2-naphthol (B1666908) show that their degradation is initiated by reaction with hydroxyl radicals, which can be generated in sunlit waters or through advanced oxidation processes. nih.gov This reaction leads to the formation of intermediates such as dihydroxy naphthalenes and naphthoquinones. nih.gov The presence of other substances, like nitrites, on solid surfaces such as silica gel can generate OH radicals upon irradiation, which then degrade adsorbed 1-naphthol. mdpi.com The degradation of related compounds like naphthalene on surfaces such as titanium dioxide (TiO2) is also driven by photocatalysis. mdpi.com For chlorinated naphthalenes, photodegradation under UV-C light proceeds via pseudo-first-order kinetics, with hydroxyl radicals playing a key role in the transformation. acs.org The specific pathway and products for this compound would be influenced by the position of the methyl group on the naphthalene ring, but the fundamental mechanisms involving radical attack and oxidation are expected to be similar.

Biodegradation Processes

Biodegradation is the breakdown of organic substances by microorganisms, and it is a critical process for the natural attenuation of pollutants in the environment. Many bacterial species have evolved metabolic pathways to utilize aromatic hydrocarbons as a source of carbon and energy.

The biodegradation of substituted naphthalenes, such as 1- and 2-methylnaphthalene (B46627), has been well-studied in several bacterial strains, including various species of Pseudomonas. The degradation of 2-methylnaphthalene often begins with the hydroxylation of the methyl group, followed by hydroxylation of the unsubstituted ring to form a dihydrodiol. This intermediate is then processed through a series of enzymatic reactions, leading to ring cleavage and entry into the central metabolism of the cell.

Alternatively, some organisms degrade naphthols and methylnaphthalenes via different pathways. For example, the anaerobic degradation of naphthalene by sulfate-reducing bacteria proceeds through carboxylation to 2-naphthoic acid, which is then reduced and undergoes ring cleavage. The degradation of 1-naphthol has been shown to be a constitutive process in some bacteria, meaning the necessary enzymes are always present, while naphthalene degradation is often inducible. acs.org The efficiency of biodegradation in environmental settings can be limited by physical factors, such as the slow diffusion of the compound from a non-aqueous phase (like an oil slick) into the water where the bacteria are active.

Table 3: Microorganisms Involved in Naphthol & Naphthalene Biodegradation

| Microorganism | Degraded Compound(s) | Pathway/Key Feature | Reference |

|---|---|---|---|

| Pseudomonas putida CSV86 | 1- and 2-Methylnaphthalene | Hydroxylation of methyl group and/or ring hydroxylation | |

| Rhodococcus sp. NCIMB 12038 | Naphthalene, 1-Naphthol | Utilizes separate, independently regulated pathways | acs.org |

| Aspergillus niger, Bacillus subtilis | 2-Naphthol, Alpha-Naphthol | Fungal-bacterial coupling for degradation | nih.gov |

| Sulfate-reducing culture NaphS2 | 2-Methylnaphthalene | Anaerobic degradation |

Conclusion and Future Directions in 5 Methylnaphthalen 2 Ol Research

Current Achievements and Research Gaps

Direct research achievements for 5-Methylnaphthalen-2-ol are limited. Its primary presence in the scientific landscape is as a cataloged chemical intermediate available for research purposes. biosynth.com The significant "achievement" in this context is the extensive work on related naphthalen-2-ol derivatives and isomers, which collectively build a strong case for the potential utility of the methylnaphthalenol scaffold. For instance, the isomer 5-Methylnaphthalen-1-ol has been investigated for its antimicrobial, antioxidant, cytotoxic, and anti-inflammatory properties. Another isomer, 7-Methylnaphthalen-2-ol, has shown potential as an estrogen receptor modulator and as a herbicidal agent. The broader class of naphthalen-2-ol derivatives has been widely used to synthesize Schiff bases and other complex molecules with demonstrated biological activities. researchgate.netnaturalspublishing.comresearchgate.net

This progress with related compounds starkly illuminates the primary research gap : a near-complete lack of specific data for this compound. There is an absence of published studies detailing its synthesis optimization, physicochemical characterization, biological activity profile, and potential applications. The fundamental knowledge base for this specific isomer is yet to be built.

Table 1: Comparison of Investigated Activities of this compound Isomers

| Activity Investigated | 5-Methylnaphthalen-1-ol | 7-Methylnaphthalen-2-ol | This compound |

| Antimicrobial | Yes | Yes | No Data Available |

| Antioxidant | Yes | Yes | No Data Available |

| Anticancer/Cytotoxic | Yes | Yes | No Data Available |

| Anti-inflammatory | Yes | No Data Available | No Data Available |

| Estrogen Receptor Modulation | No Data Available | Yes | No Data Available |

| Herbicidal Activity | No Data Available | Yes | No Data Available |

Prospective Research Avenues and Challenges

The profound lack of data on this compound defines its future research trajectory. The path forward involves moving from the unknown to the known, systematically building a scientific profile for the compound.

Prospective Research Avenues:

Fundamental Chemistry: The initial step is to establish and optimize regioselective synthetic routes to produce this compound in high purity and yield. This would be followed by thorough physicochemical characterization.

Broad-Spectrum Biological Screening: Drawing parallels from its isomers, a crucial avenue is the comprehensive screening of this compound for a range of biological activities. This includes assays for antimicrobial (antibacterial and antifungal), antioxidant, and anti-inflammatory effects.

Medicinal Chemistry and Oncology: Given the cytotoxic effects of 5-Methylnaphthalen-1-ol against cancer cell lines and the estrogen receptor activity of 7-Methylnaphthalen-2-ol, a focused investigation into the anticancer potential of this compound is warranted. This would involve cytotoxicity screening against a panel of cancer cells and studies into its mechanism of action.

Derivative Synthesis and SAR Studies: this compound serves as an ideal scaffold for creating new chemical libraries. Synthesizing a series of derivatives (e.g., ethers, esters, Schiff bases) and conducting Structure-Activity Relationship (SAR) studies would be a logical progression to identify compounds with enhanced potency or novel activities. naturalspublishing.comresearchgate.net

Agricultural and Material Science Applications: The potential herbicidal activity, suggested by research on 7-Methylnaphthalen-2-ol, should be explored. Furthermore, the application of naphthol derivatives in creating functional materials like polymers could be another fruitful area of investigation.

Challenges:

Synthetic Specificity: A primary challenge is the development of synthetic methods that are highly regioselective, yielding the 5-methyl-2-ol isomer without contamination from other isomers, which could confound biological testing.

Lack of Foundational Data: The absence of preliminary activity and toxicology data makes it difficult to secure funding and justify more in-depth, resource-intensive research projects.

Demonstrating Novelty: The field of naphthalenic compounds is well-established. A significant challenge will be to demonstrate that this compound or its derivatives possess unique properties or a superior activity profile compared to the vast number of existing, well-characterized analogues.

Table 2: Future Research Matrix for this compound

| Research Avenue | Key Objectives | Associated Challenges |

| Fundamental Chemistry | Develop regioselective synthesis; Full physicochemical characterization. | Achieving high isomeric purity; Overcoming potential synthetic hurdles. |

| Biological Screening | Test for antimicrobial, antioxidant, and anti-inflammatory activities. | Requires access to diverse biological assay platforms; Initial results may be negative. |

| Medicinal Chemistry | Evaluate anticancer potential; Conduct mechanistic studies (e.g., enzyme inhibition, receptor binding). | High bar for potency and selectivity; Competition from existing drug scaffolds. |

| Derivative Synthesis (SAR) | Create a library of derivatives to identify key structural motifs for activity. | Can be resource-intensive; Synthetic complexity may increase significantly. |

| Agricultural & Material Science | Screen for herbicidal/pesticidal effects; Explore polymerization potential. | Different testing standards and regulatory pathways; Proving cost-effectiveness. |

Q & A

Q. What are the recommended laboratory methods for synthesizing 5-Methylnaphthalen-2-ol?

- Methodological Answer : Synthesis typically involves hydroxylation or methylation of naphthalene derivatives. For example, catalytic methylation of 2-naphthol using methyl iodide in the presence of a base (e.g., KOH) under controlled temperatures (60–80°C) can yield the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Reaction progress should be monitored by TLC, and final characterization via GC-MS (e.g., HP-5MS column) or NMR confirms structural integrity .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation (H332 hazard). Store in a cool, dry place away from oxidizers. Spills should be contained using inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Chronic aquatic toxicity (H413) necessitates preventing environmental release .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methyl and hydroxyl groups).

- GC-MS : Use HP-5MS or CP-Sil 5 CB columns for retention time and fragmentation pattern analysis .

- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and aromatic C-H (3050 cm⁻¹) stretches.

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Apply a 2³ factorial design to test variables: temperature (60°C vs. 80°C), catalyst concentration (0.5% vs. 1.5% Pd/C), and reaction time (4h vs. 8h). Response variables include yield and purity. Statistical analysis (ANOVA) identifies significant factors. For example, higher catalyst concentrations may reduce byproducts, while prolonged time increases yield but risks decomposition .

Q. Example Table: Factor Levels and Responses

| Factor | Level 1 | Level 2 | Optimal Condition |

|---|---|---|---|

| Temperature | 60°C | 80°C | 70°C (interpolated) |

| Catalyst (%) | 0.5 | 1.5 | 1.0 |

| Time (h) | 4 | 8 | 6 |

Q. How can contradictory data on the biological activity of this compound be resolved?

- Methodological Answer :

- Replication : Repeat assays under standardized conditions (e.g., cell lines, solvent controls).

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., antimicrobial efficacy thresholds).

- Mechanistic Studies : Use molecular docking to validate binding affinity to targets (e.g., cytochrome P450 enzymes). Discrepancies may arise from impurity interference, requiring HPLC purity validation (>98%) .

Q. What computational approaches predict the reactivity of this compound with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability.

- AI-Driven Tools : COMSOL Multiphysics integrates reaction kinetics models to optimize in silico bioactivity predictions .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.